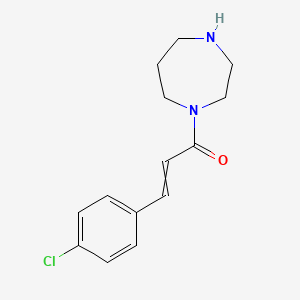
Hydrazinecarboxamide, N-(1-oxopropyl)-2-(phenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrazinecarboxamide, N-(1-oxopropyl)-2-(phenylmethyl)- is a chemical compound that belongs to the class of hydrazine derivatives This compound is characterized by the presence of a hydrazinecarboxamide group, a 1-oxopropyl group, and a phenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for preparing Hydrazinecarboxamide, N-(1-oxopropyl)-2-(phenylmethyl)- involves a three-component cascade annulation reaction. This method utilizes rhodium (III)-catalyzed C–H activation, cyclization, and nucleophilic attack to construct the N-oxopropyl chain of isoquinolone derivatives . The reaction conditions typically involve the use of oxazoles as both the directing group and potential functionalized reagents.
Industrial Production Methods
While specific industrial production methods for Hydrazinecarboxamide, N-(1-oxopropyl)-2-(phenylmethyl)- are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using efficient catalysts, and employing continuous flow processes to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Hydrazinecarboxamide, N-(1-oxopropyl)-2-(phenylmethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives with altered oxidation states.
Scientific Research Applications
Hydrazinecarboxamide, N-(1-oxopropyl)-2-(phenylmethyl)- has several scientific research applications:
Chemistry: It is used in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Hydrazinecarboxamide, N-(1-oxopropyl)-2-(phenylmethyl)- exerts its effects involves interactions with molecular targets and pathways. The compound’s hydrazinecarboxamide group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. The phenylmethyl group contributes to the compound’s lipophilicity, affecting its ability to penetrate cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
Hydrazinecarboxamide, N-(1-oxopropyl)-: This compound shares the hydrazinecarboxamide and 1-oxopropyl groups but lacks the phenylmethyl group.
Hydrazinecarboxamide, N-(2-phenylethyl)-: This compound has a similar structure but with a 2-phenylethyl group instead of the 1-oxopropyl group.
Uniqueness
Hydrazinecarboxamide, N-(1-oxopropyl)-2-(phenylmethyl)- is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential applications. The presence of both the 1-oxopropyl and phenylmethyl groups distinguishes it from other hydrazine derivatives, providing a unique set of properties for research and industrial use.
Properties
CAS No. |
62123-36-8 |
|---|---|
Molecular Formula |
C11H15N3O2 |
Molecular Weight |
221.26 g/mol |
IUPAC Name |
N-[(benzylamino)carbamoyl]propanamide |
InChI |
InChI=1S/C11H15N3O2/c1-2-10(15)13-11(16)14-12-8-9-6-4-3-5-7-9/h3-7,12H,2,8H2,1H3,(H2,13,14,15,16) |
InChI Key |
YUZUYPSHONRNIT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC(=O)NNCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Spiro[4.5]deca-3,6,9-triene-2,8-dione, 4-amino-3-phenyl-](/img/structure/B14559059.png)



![N-[(1-Methyl-3-oxo-1H-3lambda~5~-imidazol-5-yl)methylidene]hydroxylamine](/img/structure/B14559078.png)
![Butyl [(methylamino)(phenyl)methyl]phosphonate](/img/structure/B14559085.png)
